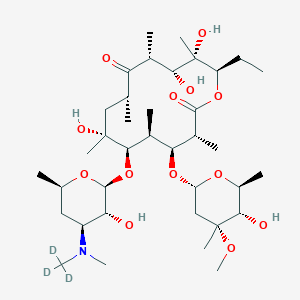
Erythromycin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythromycin-d3 is a deuterium-labeled derivative of erythromycin, a macrolide antibiotic produced by the actinomycete Streptomyces erythraeus. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of erythromycin in various matrices. The deuterium labeling helps in distinguishing it from the naturally occurring erythromycin during mass spectrometric analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin-d3 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of erythromycin to incorporate deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled precursors. The process includes several steps of purification and quality control to ensure the high isotopic purity and chemical integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Erythromycin-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erythromycin oxime.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include erythromycin oxime, erythromycin alcohol derivatives, and various substituted erythromycin compounds.
Aplicaciones Científicas De Investigación
Erythromycin-d3 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of erythromycin in complex mixtures.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of erythromycin.
Medicine: Used in clinical research to study the efficacy and safety of erythromycin formulations.
Industry: Applied in quality control processes to ensure the consistency and purity of erythromycin products.
Mecanismo De Acción
Erythromycin-d3 exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting RNA-dependent protein synthesis. This action blocks the transpeptidation and translocation reactions, ultimately preventing bacterial growth. The molecular targets include the 23S ribosomal RNA molecule within the 50S subunit.
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: The non-labeled counterpart with similar antimicrobial properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and oral bioavailability.
Uniqueness
Erythromycin-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled erythromycin in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research.
Propiedades
Fórmula molecular |
C37H67NO13 |
|---|---|
Peso molecular |
736.9 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3 |
Clave InChI |
ULGZDMOVFRHVEP-OFDCYMKDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



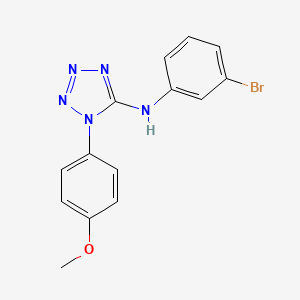
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

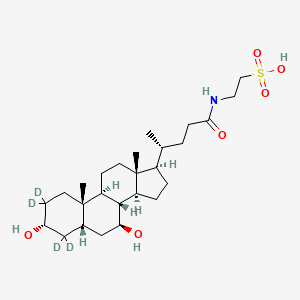
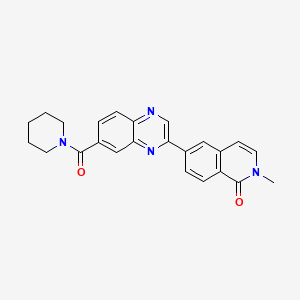


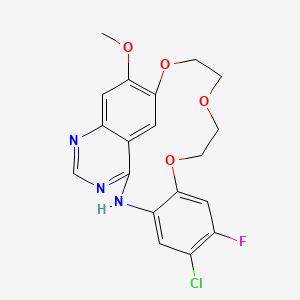
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
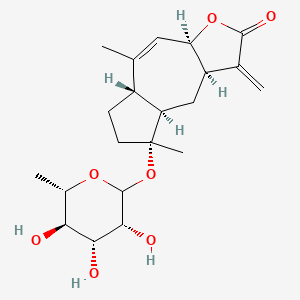
![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
